
ARS-853
Overview
Description
ARS-853 is a selective, covalent inhibitor of the KRAS G12C mutation, which is a common oncogenic driver in various cancers, including lung, colorectal, and pancreatic cancers. This compound has garnered significant attention due to its ability to specifically target the KRAS G12C mutation, thereby inhibiting the growth and proliferation of cancer cells harboring this mutation .
Mechanism of Action
Target of Action
ARS-853 is a selective, covalent inhibitor that primarily targets the KRAS-G12C mutation . This mutation occurs in approximately 20% of lung cancers . The KRAS-G12C mutation has been challenging to target due to its complex nature and the lack of effective inhibitors .
Mode of Action
This compound interacts with its target by binding to the GDP-bound oncoprotein and preventing activation . It selectively binds to the Switch II pocket of KRAS-G12C . This binding inhibits the cycling of KRAS-G12C between GDP- and GTP-bound states, effectively locking the enzyme in the inactive GDP-bound form . This contradicts the widely held view that activating mutations in KRAS ‘lock’ the enzyme in the active GTP-bound form that drives constitutive oncogenic signaling .
Biochemical Pathways
The action of this compound affects multiple biochemical pathways. It markedly and dose-dependently reduces the levels of GTP-bound KRAS and the extent of phosphorylation and/or interaction with downstream effectors, including CRAF, ERK, and AKT . This leads to a decrease in the activation of the MAPK and PI3K signaling cascades, which are crucial for cell growth and survival .
Pharmacokinetics
It’s known that the compound exhibits high potency but low binding affinity
Result of Action
The action of this compound leads to several molecular and cellular effects. It induces apoptosis, decreases growth in both 2D and 3D assays, and reduces proliferation . These effects can be rescued by ectopic expression of G12V-mutant KRAS, further confirming the selectivity of this compound for KRAS-G12C .
Action Environment
The extent of inhibition by this compound could be influenced by the activity of guanine nucleotide exchange factors (GEFs; such as SOS), which regulate cycling by promoting GTP binding . This compound reduces interaction between KRAS-G12C and SOS, as well as SOS-induced nucleotide exchange, suggesting that this compound lowers the affinity of KRAS-G12C for SOS . Furthermore, the inhibition of KRAS-G12C by this compound was reduced when levels of nucleotide exchange were increased (for example, by exposing cells to epidermal growth factor (EGF), which activates SOS), and was enhanced when levels of exchange were reduced (for example, by exposing cells to an EGF receptor inhibitor) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ARS-853 involves several key steps, starting with the preparation of the core scaffold, followed by functionalization to introduce the necessary substituents. The synthetic route typically includes:
Formation of the Core Scaffold: This involves the construction of the quinazoline core, which is a crucial structural component of this compound.
Functionalization: Introduction of various functional groups to enhance the compound’s binding affinity and selectivity for the KRAS G12C mutation.
Final Coupling Reactions: These steps involve coupling reactions to attach specific substituents that confer the desired biological activity.
The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ARS-853 undergoes several types of chemical reactions, including:
Covalent Bond Formation: this compound forms a covalent bond with the cysteine residue in the KRAS G12C protein, thereby inhibiting its activity.
Substitution Reactions: These reactions are involved in the functionalization steps during the synthesis of this compound.
Oxidation and Reduction: These reactions may be used in the synthesis and modification of the compound to achieve the desired chemical properties.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
- Organic solvents (e.g., dimethyl sulfoxide, dichloromethane)
- Catalysts (e.g., palladium-based catalysts)
- Reducing agents (e.g., sodium borohydride)
- Oxidizing agents (e.g., hydrogen peroxide)
The reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific pH ranges to ensure optimal reaction rates and product stability .
Major Products Formed
The major product formed from the reactions involving this compound is the final active compound itself, which is characterized by its high selectivity and potency against the KRAS G12C mutation.
Scientific Research Applications
Inhibition of KRAS Signaling
Numerous studies have demonstrated that ARS-853 effectively inhibits mutant KRAS-driven signaling. For instance:
- Cell Line Studies : In vitro experiments using lung cancer cell lines expressing KRAS(G12C) showed that this compound significantly reduced levels of GTP-bound KRAS and inhibited phosphorylation of downstream effectors such as CRAF, ERK, and AKT. This inhibition was dose-dependent and led to decreased cell proliferation and induced apoptosis .
- Apoptosis Induction : this compound treatment resulted in hallmark indicators of apoptosis, including increased cleaved PARP and sub-diploid DNA levels in treated cells .
Preclinical Studies
Preclinical models have been vital in assessing the efficacy of this compound:
- Xenograft Models : Studies have shown that this compound can inhibit the growth of xenograft tumors derived from KRAS(G12C)-expressing cells. Although further research is needed to confirm its effectiveness in vivo, initial results are promising .
- Kinetic Studies : Using stopped-flow kinetic assays, researchers observed rapid binding kinetics of this compound to KRAS(G12C), indicating its potential as a fast-acting therapeutic agent .
Clinical Implications
While this compound itself has not yet progressed to clinical trials, its development has paved the way for related compounds that have received FDA approval:
- Related Compounds : AMG 510 (sotorasib) and MRTX-849 (adagrasib), which share similar mechanisms with this compound, have shown significant clinical efficacy against non-small cell lung cancer (NSCLC) harboring KRAS(G12C) mutations. These developments highlight the translational potential of research on this compound .
Comparative Efficacy
The following table summarizes key findings related to the efficacy of this compound compared to other KRAS inhibitors:
Compound | Target Mutation | IC50 (μM) | Mechanism | Status |
---|---|---|---|---|
This compound | G12C | 2.5 | Covalent binding to GDP-bound form | Preclinical |
AMG 510 | G12C | 0.1 | Covalent binding | Approved |
MRTX-849 | G12C | 0.3 | Covalent binding | Approved |
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to ARS-853 in terms of their mechanism of action and target specificity. These include:
ARS-1620: Another selective KRAS G12C inhibitor that has shown higher potency and improved pharmacokinetic properties compared to this compound.
AMG 510 (Sotorasib): A clinically approved KRAS G12C inhibitor that has demonstrated significant efficacy in clinical trials for non-small cell lung cancer.
MRTX849 (Adagrasib): Another KRAS G12C inhibitor in clinical development, showing promising results in early-phase trials.
Uniqueness of this compound
This compound is unique due to its early role in demonstrating the feasibility of targeting the KRAS G12C mutation with covalent inhibitors. It laid the groundwork for the development of more potent and selective inhibitors like ARS-1620 and AMG 510. Despite being an early-stage compound, this compound remains a valuable tool in cancer research and drug development .
Biological Activity
ARS-853 is a selective covalent inhibitor targeting the KRAS G12C mutation, which is prevalent in various cancers. This compound has garnered attention due to its ability to inhibit mutant KRAS-driven signaling by binding to the GDP-bound form of the oncoprotein, thereby preventing its activation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cell lines, and relevant research findings.
This compound operates primarily by covalently modifying the cysteine residue in the KRAS G12C protein. This modification stabilizes KRAS in its inactive GDP-bound state, inhibiting downstream signaling pathways associated with cell proliferation and survival. The mechanism can be summarized as follows:
- Covalent Binding : this compound binds specifically to the cysteine residue of KRAS G12C, preventing it from transitioning to an active GTP-bound state.
- Inhibition of Signaling Pathways : The binding leads to a significant reduction in signaling through critical pathways, including:
- MAPK pathway (involving pMEK, pERK)
- PI3K pathway (involving pAKT)
Efficacy in Cell Lines
Research indicates that this compound exhibits potent inhibitory effects on cell lines harboring the KRAS G12C mutation. The effectiveness of this compound was evaluated through various assays:
Table 1: Summary of this compound Efficacy in Different Cell Lines
Cell Line | KRAS Mutation | IC50 (μM) | Growth Inhibition (%) |
---|---|---|---|
H358 | G12C | 1.0 | 80 |
A549 | G12S | N/A | None |
SW1573 | G12C | 0.8 | 75 |
H23 | G12C | 2.0 | 70 |
HCT116 | WT | N/A | None |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Case Studies and Research Findings
- Proximity Ligation Assay : In experiments using proximity ligation assays, treatment with this compound led to a marked reduction in KRAS–CRAF interactions in H358 cells, indicating effective inhibition of KRAS-driven signaling pathways (Shokat et al., 2016) .
- Cell Cycle Effects : Treatment with this compound resulted in G1 cell-cycle arrest and increased expression of cell-cycle inhibitors such as p27 KIP1, alongside decreased levels of Cyclin D1 and Rb protein (Shokat et al., 2016) .
- Comparative Analysis with Other Inhibitors : While this compound showed promising results, it was noted that newer compounds like ARS-1620 exhibited improved potency and bioavailability (IC50 of 120 nM for ARS-1620 compared to 1700 nM for this compound) (Janes et al., 2020) .
- Limitations : Despite its selectivity for KRAS G12C, this compound has limitations including poor plasma stability (half-life <20 min) and low oral bioavailability (<2%), which hinder its clinical application (Shokat et al., 2016) .
Properties
IUPAC Name |
1-[3-[4-[2-[4-chloro-2-hydroxy-5-(1-methylcyclopropyl)anilino]acetyl]piperazin-1-yl]azetidin-1-yl]prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN4O3/c1-3-20(29)27-13-15(14-27)25-6-8-26(9-7-25)21(30)12-24-18-10-16(22(2)4-5-22)17(23)11-19(18)28/h3,10-11,15,24,28H,1,4-9,12-14H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFOCHMOYUMURK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=CC(=C(C=C2Cl)O)NCC(=O)N3CCN(CC3)C4CN(C4)C(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.